molecular formula C21H26N2O4S B11018623 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide

Cat. No.: B11018623
M. Wt: 402.5 g/mol
InChI Key: GXIAHYCUYJJLTC-UHFFFAOYSA-N
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Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions, often involving hydrogenation or cycloaddition processes . The sulfonyl group is then introduced via sulfonation reactions, which may require specific reagents such as sulfonyl chlorides. Finally, the methoxybenzamide moiety is attached through amide bond formation, typically using coupling agents like EDCI or DCC under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as automated systems for the final coupling reaction. The choice of solvents, catalysts, and purification methods would be critical to ensure the scalability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the sulfonyl group can form hydrogen bonds with biological macromolecules. The methoxybenzamide moiety may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, may provide enhanced stability and bioavailability compared to similar compounds .

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-4-methoxybenzamide

InChI

InChI=1S/C21H26N2O4S/c1-3-18-6-4-5-15-23(18)28(25,26)20-13-9-17(10-14-20)22-21(24)16-7-11-19(27-2)12-8-16/h7-14,18H,3-6,15H2,1-2H3,(H,22,24)

InChI Key

GXIAHYCUYJJLTC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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